6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Overview
Description
6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as TAK-285, is a small molecule inhibitor of HER2 (human epidermal growth factor receptor 2) tyrosine kinase. HER2 is a transmembrane receptor that is overexpressed in certain types of cancer, such as breast cancer, and is associated with poor prognosis. TAK-285 has shown promising results in preclinical studies as a potential treatment for HER2-positive breast cancer.
Mechanism of Action
6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one works by binding to the ATP-binding site of the HER2 kinase domain, which prevents the activation of the HER2 signaling pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-positive breast cancer cells.
Biochemical and Physiological Effects:
6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been shown to have a selective inhibitory effect on HER2-positive breast cancer cells, with minimal effects on normal cells. The inhibition of HER2 signaling by 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one leads to a decrease in cell proliferation and an increase in apoptosis in HER2-positive breast cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is its specificity for HER2-positive breast cancer cells, which makes it a promising therapeutic agent for this subtype of breast cancer. However, one limitation of 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is that it may not be effective in HER2-negative breast cancer or other types of cancer that do not overexpress HER2.
Future Directions
There are several future directions for 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one research. One direction is to further investigate its efficacy in combination with other HER2-targeted therapies, such as trastuzumab or lapatinib. Another direction is to explore the potential of 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one as a treatment for other types of cancer that overexpress HER2, such as gastric cancer. Additionally, research could focus on identifying biomarkers that predict response to 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one treatment in HER2-positive breast cancer patients.
Scientific Research Applications
6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one inhibits the growth of HER2-positive breast cancer cells by blocking the HER2 signaling pathway. In vivo studies have demonstrated that 6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can inhibit the growth of HER2-positive breast tumors in mouse models.
properties
IUPAC Name |
6-(2-oxo-2-piperidin-1-ylethoxy)-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO7/c1-29-22-11-16(12-23(30-2)25(22)31-3)21-14-19(27)18-13-17(7-8-20(18)33-21)32-15-24(28)26-9-5-4-6-10-26/h7-8,11-14H,4-6,9-10,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZACJASKDIYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Oxo-2-piperidin-1-ylethoxy)-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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